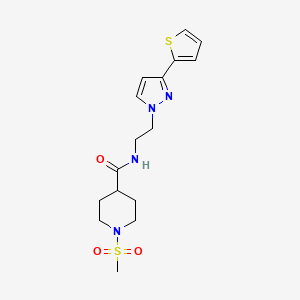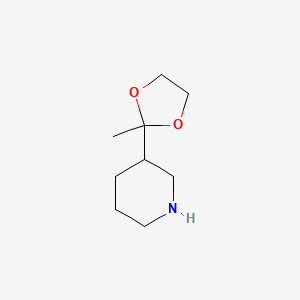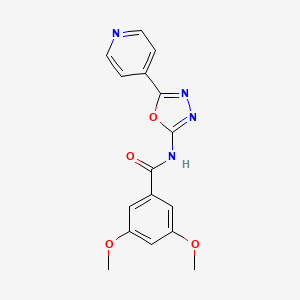![molecular formula C21H20O7 B2952657 Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 858763-71-0](/img/structure/B2952657.png)
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is C11H14O4 . Its molecular weight is 210.23 . The InChI code is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 116 °C/0.2 mmHg , a flash point of 118 °C , and a specific gravity of 1.15 . Its refractive index is 1.52 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate and its derivatives have been extensively researched for their synthesis methodologies and potential antimicrobial activities. Studies have demonstrated innovative synthesis routes leading to the creation of thiazole-substituted coumarins, highlighting their significant antimicrobial potential against a range of bacterial and fungal pathogens. For example, the interaction with various reagents has led to the formation of compounds with promising activities against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing their broad-spectrum antimicrobial efficacy (Wardkhan, Youssef, Hamed, & Ouf, 2008); (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Catalysis and Chemical Transformations
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate serves as a precursor in complex chemical transformations, including catalyzed domino reactions for synthesizing highly substituted compounds. For instance, L-proline-catalyzed three-component reactions involving this compound have facilitated the creation of thieno[3,2-c]thiopyran derivatives, highlighting the compound's versatility in synthetic organic chemistry and its role in generating compounds with potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).
Antioxidant Properties
The exploration of ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate derivatives has also extended into the identification of antioxidant properties, particularly in compounds derived from natural sources. For instance, studies on substituted aryl meroterpenoids have revealed significant antioxidant activities, proposing these compounds as potential leads for pharmaceutical and food industry applications. This indicates the compound's utility in contributing to the development of natural antioxidant agents (Chakraborty, Joseph, Joy, & Raola, 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 . This indicates that the compound may be harmful if swallowed and that protective gloves/eye protection/face protection should be used. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-19(22)12-26-14-9-10-15-18(11-14)27-13(2)21(20(15)23)28-17-8-6-5-7-16(17)24-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXDWSIIWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2952588.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)


![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)